ALLM, also known as Calpain Inhibitor II or N-Acetyl-Leu-Leu-Met-al, is a potent, cell-permeable, and irreversible calpain inhibitor. [, , ] It is widely used in scientific research to investigate the role of calpain in various cellular processes. This analysis will focus on its scientific applications and exclude information related to drug use, dosage, and side effects.
ALLM is classified as a peptide-derived small molecule. It is synthesized chemically rather than being derived from natural sources. The compound is particularly noted for its specificity towards calpain enzymes, making it a valuable tool in biochemical research and potential therapeutic applications.
The synthesis of ALLM typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids into peptides while minimizing side reactions and purifying intermediates.
This method allows for high yields and purity of the final compound.
The molecular structure of ALLM can be described by its chemical formula .
The molecular weight of ALLM is approximately 273.32 g/mol. Spectroscopic methods such as nuclear magnetic resonance and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
ALLM primarily acts through reversible inhibition of calpain enzymes by binding to their active sites.
The mechanism through which ALLM exerts its effects involves several key interactions:
Studies have shown that ALLM can significantly reduce calpain-mediated proteolysis in various cellular models, indicating its potential utility in therapeutic contexts.
ALLM exhibits several notable physical and chemical properties:
These properties are critical when considering formulations for drug delivery or experimental applications.
ALLM has several scientific applications:
Calpains constitute a family of calcium-dependent cysteine proteases that function as critical modulators of cellular signaling through limited proteolysis. Fifteen isoforms exist in humans, with μ-calpain (calpain-1) and m-calpain (calpain-2) being the most extensively studied due to their ubiquitous expression. These isoforms exhibit distinct calcium sensitivities: μ-calpain activates at micromolar Ca²⁺ concentrations, whereas m-calpain requires millimolar levels [8] [10]. Structurally, both isoforms share a heterodimeric organization comprising a large catalytic subunit (80 kDa) and a small regulatory subunit (28 kDa). The large subunit contains four domains:
Calpains regulate physiological processes including cytoskeletal remodeling, cell cycle progression, and signal transduction. Unlike degradative proteases, they perform precise cleavage events that modulate substrate activity rather than induce destruction. For example, calpain-mediated processing of focal adhesion kinases (FAK) governs cell migration by dynamically reorganizing adhesion complexes [4] [8].
Table 1: Key Calpain Isoforms and Their Activation Thresholds
Isoform | Calcium Requirement | Primary Cellular Functions | |
---|---|---|---|
μ-calpain (Calpain-1) | ~3–50 μM | Cytoskeletal remodeling, membrane repair | |
m-calpain (Calpain-2) | ~400–800 μM | Cell cycle regulation, gene expression | |
Calpain-9 (nCL-4) | Tissue-specific (gastric) | Epithelial defense, mucosal maintenance | |
Calpain-5 | Unknown (retinal) | Photoreceptor function, autoimmune uveitis | [8] [10] |
Dysregulated calpain activity contributes to pathogenesis across multiple organ systems through aberrant cleavage of cellular substrates:
Neurodegeneration:
Cardiovascular Pathology:Calpain activation during myocardial ischemia cleaves Na⁺/K⁺-ATPase and troponin I, impairing contractility. In atherosclerosis, endothelial calpain degrades VE-cadherin junctions, increasing vascular permeability and leukocyte infiltration [10] [4].
Oncological Processes:Calpains facilitate tumor invasion by remodeling extracellular matrices through focal adhesion disassembly. They activate matrix metalloproteinases (MMPs) and cleave E-cadherin, promoting epithelial-mesenchymal transition (EMT) in carcinomas [10].
Table 2: Calpain Substrates and Pathological Consequences
Disease Category | Key Calpain Substrate | Pathological Outcome | |
---|---|---|---|
Alzheimer’s Disease | Tau protein | Neurofibrillary tangles | |
Parkinson’s Disease | α-synuclein | Lewy body formation | |
Myocardial Infarction | Troponin I | Reduced cardiac contractility | |
Metastatic Cancer | E-cadherin | Loss of cell adhesion, invasion | [6] [10] |
Inflammatory Disorders:TNF-α stimulation activates calpain in neutrophils, driving firm adhesion to fibrinogen via vinculin-containing focal complexes. Calpain inhibition (e.g., by ALLM) disrupts this adhesion cascade, reducing tissue infiltration in rheumatoid arthritis models [4].
Therapeutic calpain inhibition offers multi-mechanistic benefits by targeting upstream drivers of cellular injury:
Neuroprotection:Calpain inhibitors (e.g., ALLM, MDL28170) reduce neuronal apoptosis in experimental models of cerebral ischemia. They preserve spectrin integrity, attenuate caspase-12 activation, and inhibit mitochondrial permeability transition pore (mPTP) opening, maintaining energy homeostasis [6] [10]. In PD models, inhibitors block α-synuclein fragmentation and restore proteasomal function, slowing dopaminergic degeneration [6].
Cardioprotection:Preclinical studies demonstrate that calpain inhibitors (PD150606) limit infarct size by 40–60% in ischemic-reperfused hearts. They prevent degradation of IκBα, suppressing NF-κB-driven inflammation and reducing neutrophil-mediated oxidative burst [4] [10].
Anti-Metastatic Effects:In breast cancer models, calpain inhibition impedes invadopodia formation by stabilizing cortactin and FAK, reducing matrix degradation. ALLM and its analogs decrease metastatic seeding in the lung by >50% through inhibition of integrin-β1 cleavage [10].
Challenges in Inhibitor Design:First-generation inhibitors like ALLM (N-Acetyl-Leu-Leu-Methional) suffer from limited selectivity, cross-reacting with cathepsins and the proteasome. Newer compounds exploit structural insights from calpain’s CBSW domain to achieve isoform specificity. Peptide aldehydes (e.g., MDL28170) show improved CNS penetration but require prodrug modifications for oral bioavailability [1] [6] [10].
Table 3: Experimental Calpain Inhibitors and Their Applications
Inhibitor | Chemical Class | Research Applications | Limitations | |
---|---|---|---|---|
ALLM | Peptide aldehyde | Neutrophil adhesion studies; in vitro cancer models | Low specificity (inhibits cathepsins) | |
MDL28170 | Aldehyde derivative | Stroke models; amyloidogenesis studies | Poor metabolic stability | |
PD150606 | α-mercaptoacrylate | Cardiovascular studies; acute neurodegeneration | Limited CNS penetration | |
SNJ1945 | Piperidinecarboxylate | In vivo optic neuropathy; spinal injury | Oral bioavailability challenges | [1] [4] [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7